molecular formula C9H14O4S B15331102 1-Oxa-9-thiaspiro[5.5]undecan-4-one 9,9-Dioxide

1-Oxa-9-thiaspiro[5.5]undecan-4-one 9,9-Dioxide

Cat. No.: B15331102
M. Wt: 218.27 g/mol
InChI Key: RYTLFDXQQBWYNJ-UHFFFAOYSA-N
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Description

1-Oxa-9-thiaspiro[5.5]undecan-4-one 9,9-Dioxide is a spirocyclic compound featuring a unique blend of heteroatoms (oxygen and sulfur) and functional groups. The spiro[5.5]undecane scaffold consists of two fused six-membered rings sharing a single spiro carbon atom. Key structural elements include:

  • 1-Oxa: An oxygen atom in one ring.
  • 9-Thia: A sulfur atom in the second ring, further oxidized to a sulfone group (9,9-dioxide).
  • 4-one: A ketone group at the fourth position.

Properties

Molecular Formula

C9H14O4S

Molecular Weight

218.27 g/mol

IUPAC Name

9,9-dioxo-1-oxa-9λ6-thiaspiro[5.5]undecan-4-one

InChI

InChI=1S/C9H14O4S/c10-8-1-4-13-9(7-8)2-5-14(11,12)6-3-9/h1-7H2

InChI Key

RYTLFDXQQBWYNJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCS(=O)(=O)CC2)CC1=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Oxa-9-thiaspiro[5.5]undecan-4-one 9,9-Dioxide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Oxa-9-thiaspiro[5.5]undecan-4-one 9,9-Dioxide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Oxa-9-thiaspiro[5.5]undecan-4-one 9,9-Dioxide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Oxa-9-thiaspiro[5.5]undecan-4-one 9,9-Dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Oxa-9-thiaspiro[5.5]undecan-4-one 9,9-Dioxide with structurally analogous spirocyclic compounds from the evidence, focusing on molecular features, synthesis, and applications.

Table 1: Structural and Functional Group Comparison

Compound Name Functional Groups Heteroatoms Oxidation State of S Molecular Weight Key Features
This compound Ketone, sulfone, oxa, thia O, S +6 (sulfone) Not reported High polarity, stability
1-Oxa-9-thia-3-azaspiro[5.5]undecan-2-one Lactam, oxa, thia O, S, N -2 (thioether) 187.26 Lower stability, basic nitrogen
N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine Oxa, aza, amine, phenyl O, N N/A Not reported Diastereomer formation (2:1 ratio)
5-(2-Aminoethyl)-9,9-diethyl-1-oxa-5,7,11-triazaspiro[5.5]undecane-2,4,8,10-tetrone Multiple carbonyls, oxa, triaza O, N N/A Not reported High reactivity, barbiturate-like

Key Observations:

Sulfur Oxidation State : The sulfone group in the target compound contrasts with thioether derivatives (e.g., 1-Oxa-9-thia-3-azaspiro[5.5]undecan-2-one), which lack oxidation. Sulfones are more polar and less prone to nucleophilic attack, enhancing stability .

Stereochemical Complexity : Diastereomer formation is common in spirocyclic systems (e.g., 30% yield of a 2:1 diastereomeric mixture in ), necessitating advanced purification techniques like preparative HPLC.

Key Observations:

Automated Synthesis : highlights automated platforms (e.g., iSnAP resin) for spirocyclic compound synthesis, improving reproducibility but lacking yield data .

Yield Challenges : Low yields (e.g., 30% in ) reflect steric and electronic hurdles in spirocycle formation.

Table 3: Spectral and Analytical Data

Compound Name Spectral Techniques Notable Findings Reference
N-(2-(Methylthio)ethyl)-3-(thiophen-2-yl)-1-oxa-4-azaspiro[5.5]undecan-9-amine ¹H/¹³C NMR, HRMS, IR 52% abundance of (3R,6S,9S)-isomer [4]
1-Oxa-9-thia-3-azaspiro[5.5]undecan-2-one Not reported Commercial availability (MFCD28555121) [5]

Key Observations:

Isomer Resolution : Advanced NMR and HPLC are critical for characterizing diastereomers, as seen in .

Commercial Availability : Some spirocyclic compounds (e.g., ) are marketed as fine chemicals, suggesting scalable synthesis routes.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-Oxa-9-thiaspiro[5.5]undecan-4-one 9,9-Dioxide?

  • Methodological Answer : The compound can be synthesized via Prins cyclization , which offers scalability and simplicity compared to olefin metathesis. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to favor spirocyclic formation. Alternative routes involve multi-step protocols using spirocyclic intermediates, where functional groups are introduced via nucleophilic substitution or oxidation-reduction reactions .
  • Key Techniques : Monitor reactions using TLC and characterize intermediates via 1^1H/13^{13}C NMR. Final purity is assessed via GC-MS or HPLC .

Q. What analytical techniques are essential for characterizing the compound’s purity and structure?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H/13^{13}C NMR to verify spirocyclic backbone and substituent positions. IR spectroscopy identifies functional groups (e.g., ketones, sulfones) .
  • Purity Analysis : HPLC with UV detection ensures >95% purity. Mass spectrometry (ESI-MS) confirms molecular weight .
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemistry in complex diastereomers .

Q. What are the common functional group transformations applicable to this compound?

  • Methodological Answer :

  • Reduction : LiAlH4_4 reduces ketones to alcohols, while NaBH4_4 selectively targets sulfone groups.
  • Oxidation : KMnO4_4 or H2_2O2_2 oxidizes thioethers to sulfones.
  • Substitution : Nucleophiles (e.g., amines, thiols) replace leaving groups (e.g., halides) under basic conditions .
    • Key Consideration : Steric hindrance from the spirocyclic structure may slow reaction kinetics; use polar aprotic solvents (e.g., DMF) to enhance reactivity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in spirocyclic compound synthesis?

  • Methodological Answer :

  • Solvent Optimization : Use DCM or THF for Prins cyclization to balance polarity and steric effects.
  • Catalysis : Lewis acids (e.g., BF3_3-Et2_2O) accelerate cyclization.
  • Temperature Control : Lower temperatures (<0°C) reduce side reactions in oxidation steps .
    • Data-Driven Approach : Design of Experiments (DoE) models identify critical parameters (e.g., reactant ratios, time) for yield maximization .

Q. How to resolve diastereomers formed during synthesis?

  • Methodological Answer :

  • Chromatography : Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) for enantiomer separation.
  • Crystallization : Fractional crystallization in ethanol/water mixtures isolates major diastereomers .
  • Dynamic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer .

Q. How to analyze contradictory biological activity data across studies?

  • Methodological Answer :

  • Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., IC50_{50} vs. EC50_{50}).
  • Structural Analog Comparison : Compare activity of derivatives (e.g., hydroxylated vs. deoxygenated analogs) to identify pharmacophores .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like sEH or MmpL3 .

Q. What computational methods predict the compound’s biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability.
  • QSAR Models : Train models on spirocyclic analogs to correlate substituents with activity (e.g., anti-inflammatory vs. antimicrobial) .
  • Target Fishing : Use SwissTargetPrediction or SEA to identify off-target effects .

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